

# Application Notes: Quantification of Microvascular Flow Using Levovist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Levovist®** (formerly by Schering AG, now Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms a shell around an air core upon reconstitution with sterile water.<sup>[1]</sup> These microbubbles are highly echogenic and, when administered intravenously, enhance the backscatter of ultrasound waves, significantly improving the signal-to-noise ratio from blood-filled structures.<sup>[2]</sup> Due to their size, typically 2-5  $\mu\text{m}$ , **Levovist** microbubbles act as a purely intravascular tracer, making them suitable for the assessment of microvascular blood volume and flow.<sup>[3]</sup>

The quantification of microvascular flow using **Levovist** provides valuable insights into tissue perfusion, which is a critical parameter in various physiological and pathological processes, including tumor angiogenesis, inflammation, and ischemia.<sup>[4]</sup> This document provides detailed application notes and protocols for the use of **Levovist** in preclinical and clinical research settings for the quantification of microvascular flow.

## Principle of Action

The fundamental principle behind using **Levovist** for microvascular flow quantification lies in its ability to act as a blood pool tracer. The gas-filled microbubbles within **Levovist** are strong ultrasound scatterers. When subjected to an ultrasound field, they oscillate, generating harmonic signals that can be detected by the ultrasound scanner.<sup>[4]</sup> The intensity of the

received signal is proportional to the concentration of microbubbles within the region of interest (ROI). By analyzing the change in signal intensity over time after the administration of **Levovist**, various parameters related to microvascular perfusion can be quantified.

Two primary methods are employed for quantitative analysis: bolus injection with time-intensity curve (TIC) analysis and continuous infusion with destruction-replenishment analysis.[\[4\]](#)

- **Bolus Injection and Time-Intensity Curve (TIC) Analysis:** A compact bolus of **Levovist** is injected intravenously. The ultrasound scanner continuously images the ROI, and the signal intensity is recorded over time. This generates a TIC, from which several quantitative parameters can be derived, including peak intensity (reflecting blood volume), time to peak, and mean transit time (reflecting blood flow velocity).[\[5\]](#)[\[6\]](#)
- **Continuous Infusion and Destruction-Replenishment:** **Levovist** is infused at a constant rate to achieve a steady-state concentration of microbubbles in the circulation. A high-power ultrasound pulse is then used to destroy the microbubbles within the imaging plane. The subsequent replenishment of microbubbles into the ROI by blood flow is monitored with low-power imaging. The rate of replenishment is directly related to microvascular blood flow.[\[4\]](#)[\[7\]](#)

## Applications in Research and Drug Development

The quantification of microvascular flow using **Levovist** has numerous applications in both basic research and pharmaceutical development:

- **Oncology:** Assessing tumor vascularity and perfusion, and monitoring the response to anti-angiogenic therapies.[\[1\]](#)[\[8\]](#)
- **Cardiovascular Research:** Evaluating myocardial perfusion and detecting areas of ischemia.
- **Inflammation Studies:** Quantifying changes in blood flow associated with inflammatory processes.
- **Neurology:** Assessing cerebral blood flow and perfusion in models of stroke and other neurological disorders.
- **Drug Development:** Evaluating the hemodynamic effects of novel therapeutic agents on tissue microvasculature.

## Data Presentation

### Quantitative Data from Levovist Studies

The following tables summarize quantitative data from studies that have utilized **Levovist** for the assessment of vascular dynamics.

Table 1: Comparison of Hepatic Vein Transit Times (HVTT) of **Levovist** and SonoVue in Patients with Hepatitis C-related Liver Disease.

| Patient Group             | Levovist HVTT (seconds ± SE) | SonoVue HVTT (seconds ± SE) |
|---------------------------|------------------------------|-----------------------------|
| Control                   | 38.3 ± 2.4                   | 29.4 ± 6.9                  |
| Mild Hepatitis            | 47.5 ± 6.5                   | 27.4 ± 9.3                  |
| Moderate/Severe Hepatitis | 29.5 ± 10.8                  | 22.9 ± 4.7                  |
| Cirrhosis                 | 17.6 ± 5.0                   | 16.4 ± 4.9                  |

Data adapted from a comparative study on the transit times of different contrast agents.

Table 2: Comparison of Bolus Injection vs. Continuous Infusion of **Levovist** for Renal Artery Imaging.

| Administration Method    | Average Dose (g) | Duration of Strong Enhancement (min:sec) | Dose Effectiveness (min:sec enhancement per 1g) |
|--------------------------|------------------|------------------------------------------|-------------------------------------------------|
| Bolus Injection          | 4.0              | 6:21                                     | 0:57                                            |
| Fast Infusion (3 ml/min) | 7.0              | 8:57                                     | Not Reported                                    |
| Slow Infusion (1 ml/min) | 4.2              | 15:12                                    | 3:36                                            |

Data from a study comparing different administration methods for Doppler enhancement.[\[9\]](#)

Table 3: Quantitative Parameters from Time-Intensity Curve Analysis in Liver Lesions.

| Parameter                  | Description                                                       | Typical Values (Example)                                              |
|----------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------|
| Peak Intensity (PI)        | Maximum signal intensity, related to blood volume.                | Varies with tissue and disease state.                                 |
| Time to Peak (TTP)         | Time from injection to peak intensity.                            | Benign lesions: ~15-25s; Malignant lesions: ~9s.[10]                  |
| Rise Time (RT)             | Time taken for the signal to rise from baseline to peak.          | Similar to TTP, a key differentiator for lesion characterization.[10] |
| Mean Transit Time (MTT)    | Average time for microbubbles to pass through the ROI.            | Can be calculated from the TIC.[11]                                   |
| Area Under the Curve (AUC) | Total amount of contrast agent passing through the ROI over time. | Reflects total perfusion.[5][11]                                      |
| Wash-in Slope              | Rate of signal increase.                                          | Steeper slopes indicate faster blood flow.[5]                         |

These are representative parameters and their typical interpretations. Actual values will vary depending on the experimental model and instrumentation.

## Experimental Protocols

### Protocol 1: Quantification of Microvascular Flow using Continuous Infusion of Levovist (In Vitro Model Adaptation)

This protocol is adapted from an in vitro study and provides a framework for quantitative perfusion analysis.[7]

#### 1. Preparation of Levovist:

- Reconstitute **Levovist** powder with sterile water according to the manufacturer's instructions to the desired concentration (e.g., 300 mg/mL).
- Ensure the solution is at room temperature and well-mixed before use.

## 2. Experimental Setup:

- Establish a perfusion circuit with a pump to control the flow rate through the tissue or phantom of interest.
- Introduce an infusion line for the **Levovist** solution into the perfusion circuit.

## 3. **Levovist** Administration:

- Administer **Levovist** via a continuous infusion at a constant rate. Rates used in published studies range from 0.6 to 5 g/h for in vitro setups.<sup>[7]</sup> For in vivo applications, a slow infusion of 1 ml/min has been shown to be effective for prolonging enhancement.<sup>[9]</sup>

## 4. Ultrasound Imaging:

- Use an ultrasound system equipped with harmonic power Doppler imaging capabilities.
- Position the ultrasound transducer over the ROI.
- Optimize imaging parameters (e.g., gain, dynamic range, Mechanical Index) to achieve a good signal without causing premature microbubble destruction. A low Mechanical Index (MI < 0.2) is generally recommended for real-time perfusion imaging.

## 5. Data Acquisition:

- Acquire sequential pairs of images of the ROI.
- The time interval between the two images in a pair should be short enough to capture the rapid signal decrease due to microbubble transit.

## 6. Quantitative Analysis:

- Define ROIs within the acquired images.
- Measure the signal intensity in the ROIs for both the first and second images of each pair.
- Calculate the Perfusion Index (PerI) using the formula:  $PerI = \text{Image 1} / (\text{Image 1} - \text{Image 2})$  where Image 1 and Image 2 are the signal intensities of the first and second images in a pair, respectively.<sup>[7]</sup>
- The PerI is inversely proportional to the flow rate and can be used to quantify relative changes in perfusion.

## Protocol 2: Quantification of Microvascular Flow using Bolus Injection and TIC Analysis (In Vivo)

### 1. Animal/Subject Preparation:

- Anesthetize the animal or position the human subject appropriately.
- Establish intravenous access for the administration of **Levovist**.

### 2. Preparation of **Levovist**:

- Reconstitute **Levovist** as described in Protocol 1. The concentration may be adjusted based on the specific application and subject size.

### 3. **Levovist** Administration:

- Administer a single bolus injection of **Levovist** intravenously. A typical dose for preclinical studies in rabbits has been reported as 30 microL/kg.[12] For clinical applications in humans, doses of 4g have been used.[9]
- Follow the bolus with a saline flush to ensure complete delivery of the contrast agent.

### 4. Ultrasound Imaging:

- Use an ultrasound system with contrast-specific imaging software (e.g., pulse inversion or amplitude modulation).
- Position the transducer over the ROI and optimize the imaging parameters (low MI is crucial).

### 5. Data Acquisition:

- Begin recording a video loop of the ROI just before the bolus injection.
- Continue recording for a sufficient duration (e.g., 60-120 seconds) to capture the complete wash-in and wash-out of the contrast agent.

### 6. Quantitative Analysis:

- Use dedicated software for TIC analysis.
- Draw an ROI over the area of interest in the recorded video loop.

- The software will generate a TIC by plotting the average signal intensity within the ROI over time.
- Extract quantitative parameters from the TIC, such as:
  - Peak Intensity (PI)
  - Time to Peak (TTP)
  - Rise Time (RT)
  - Mean Transit Time (MTT)
  - Area Under the Curve (AUC)
  - Wash-in and Wash-out slopes

## Mandatory Visualizations

### Diagram 1: Mechanism of Levovist-Enhanced Ultrasound



[Click to download full resolution via product page](#)

Caption: Mechanism of **Levovist**-enhanced ultrasound imaging.

## Diagram 2: Experimental Workflow for Bolus Injection and TIC Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for bolus injection and TIC analysis.

## Diagram 3: Logical Relationship for Continuous Infusion Quantification



[Click to download full resolution via product page](#)

Caption: Quantification using continuous infusion.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ultrasound contrast agent Levovist in colour Doppler sonography of hepatocellular carcinoma in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical use of Levovist, an ultrasound contrast agent, in the imaging of liver transplantation: assessment of the pre- and post-transplant patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages and Limitations of Focal Liver Lesion Assessment with Ultrasound Contrast Agents: Comments on the European Federation of Societies for Ultrasound in Medicine and Biology (EFSUMB) Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative contrast-enhanced ultrasound imaging: a review of sources of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indicator dilution models for the quantification of microvascular blood flow with bolus administration of ultrasound contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro quantification of flow using continuous infusion of Levovist and pairs of harmonic power Doppler images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feasibility study of an ultrasound contrast agent (levovist) in color Doppler imaging of liver neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of bolus and infusion of the ultrasound contrast media levovist for color doppler ultrasound of renal arteries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of the Time-Intensity Curve of Contrast-Enhanced Ultrasound of the Liver: Differentiation of Benign and Malignant Liver Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative contrast enhanced ultrasound of the liver for time intensity curves-Reliability and potential sources of errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different behaviors of microbubbles in the liver: time-related quantitative analysis of two ultrasound contrast agents, Levovist and Definity - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes: Quantification of Microvascular Flow Using Levovist]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b238291#using-levovist-for-quantification-of-microvascular-flow>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)